molecular formula C5H7IO2 B12550511 Iodomethyl cyclopropanecarboxylate CAS No. 150865-09-1

Iodomethyl cyclopropanecarboxylate

Cat. No.: B12550511
CAS No.: 150865-09-1
M. Wt: 226.01 g/mol
InChI Key: ALKMIIJDTWWTML-UHFFFAOYSA-N
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Description

Iodomethyl cyclopropanecarboxylate is an organic compound with the molecular formula C6H9IO2 It is a derivative of cyclopropane, a three-membered ring structure, and contains an iodomethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodomethyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the iodomethyl group onto the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of flow reactors can enhance reaction efficiency and control, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Iodomethyl cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopropyl derivatives, such as cyclopropylamines, cyclopropylthiols, and cyclopropylcarboxylic acids .

Scientific Research Applications

Iodomethyl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the synthesis of cyclopropane-containing drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of iodomethyl cyclopropanecarboxylate involves its reactivity as a carbenoid intermediate. The iodomethyl group can generate a carbene species under certain conditions, which can then react with alkenes to form cyclopropane rings. This reactivity is exploited in various synthetic transformations, including the formation of cyclopropane-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodomethyl cyclopropanecarboxylate is unique due to the presence of both the iodomethyl and carboxylate groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to act as a carbenoid intermediate makes it valuable in synthetic organic chemistry .

Properties

CAS No.

150865-09-1

Molecular Formula

C5H7IO2

Molecular Weight

226.01 g/mol

IUPAC Name

iodomethyl cyclopropanecarboxylate

InChI

InChI=1S/C5H7IO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2

InChI Key

ALKMIIJDTWWTML-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OCI

Origin of Product

United States

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